molecular formula C14H18IN B2965057 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide CAS No. 84216-35-3

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide

Cat. No.: B2965057
CAS No.: 84216-35-3
M. Wt: 327.209
InChI Key: AGUIORUVZBBGFI-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide is a chemical compound with the molecular formula C14H18IN It is a derivative of carbazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate carbazole derivative.

    Alkylation: The carbazole derivative undergoes alkylation to introduce the dimethyl groups at the 4a and 9 positions.

    Hydrogenation: The compound is then subjected to hydrogenation to reduce the double bonds in the carbazole ring, resulting in the tetrahydro form.

    Iodination: Finally, the iodide ion is introduced to form the iodide salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the carbazole ring.

    Reduction: It can also be reduced further, although this is less common due to its already reduced state.

    Substitution: The iodide ion can be substituted with other nucleophiles in a substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the carbazole ring, while substitution reactions will result in the replacement of the iodide ion with the nucleophile.

Scientific Research Applications

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex carbazole derivatives.

    Biology: The compound can be used in studies involving the interaction of carbazole derivatives with biological molecules.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, affecting its structure and function. It may also interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4a-methyl-3,4,4a,9-tetrahydro-2H-carbazole
  • 4a-methyl-2,3,4,4a-tetrahydro-1H-carbazole
  • 4a-methyl-6-nitro-2,3,4,4a-tetrahydro-1H-carbazole

Uniqueness

4a,9-dimethyl-2,3,4,4a-tetrahydro-1H-carbazolium iodide is unique due to the specific positioning of the dimethyl groups and the presence of the iodide ion. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4a,9-dimethyl-1,2,3,4-tetrahydrocarbazol-9-ium;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N.HI/c1-14-10-6-5-9-13(14)15(2)12-8-4-3-7-11(12)14;/h3-4,7-8H,5-6,9-10H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGUIORUVZBBGFI-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCCC1=[N+](C3=CC=CC=C23)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18IN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.